molecular formula C20H16Cl2O5 B12219010 ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Cat. No.: B12219010
M. Wt: 407.2 g/mol
InChI Key: GDWXOBTUMKNTEP-LSCVHKIXSA-N
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Description

Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring, a dichlorobenzylidene moiety, and an ethyl propanoate group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group is introduced via a condensation reaction between a 2,4-dichlorobenzaldehyde and the benzofuran derivative.

    Esterification: The final step involves the esterification of the resulting compound with ethyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-5-(4-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is unique due to its specific combination of functional groups and structural features

Biological Activity

Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a synthetic compound with a complex structure that suggests significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety and a dichlorobenzylidene group, contributing to its unique biological properties. Its molecular formula is C22H19Cl2O4C_{22}H_{19}Cl_2O_4, with a molecular weight of approximately 433.29 g/mol. The presence of functional groups such as the ester and ketone enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of bromodomains. Bromodomains play a crucial role in gene regulation and are implicated in various diseases, including cancer and inflammatory conditions .

The compound's mechanism of action is primarily through its interaction with specific target proteins involved in cellular processes. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, revealing high selectivity for certain bromodomains.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Its ability to inhibit bromodomains suggests a role in cancer therapy, particularly against tumors that rely on these proteins for growth and survival.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess such properties .

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings:

Compound NameCell LineIC50 (nM)Notes
Ethyl CompoundHeLa180Significant activity observed
MDA-MB-2313100Lower sensitivity noted
A549370Moderate sensitivity

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's varying potency across different cell lines .

Case Studies

A notable study involved the synthesis and evaluation of benzofuran derivatives similar to this compound. These derivatives were tested for their ability to inhibit cancer cell growth. The results showed that modifications to the benzofuran structure significantly impacted biological activity. For instance, the presence of specific substituents at certain positions enhanced antiproliferative effects .

Properties

Molecular Formula

C20H16Cl2O5

Molecular Weight

407.2 g/mol

IUPAC Name

ethyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate

InChI

InChI=1S/C20H16Cl2O5/c1-3-25-20(24)11(2)26-14-6-7-15-17(10-14)27-18(19(15)23)8-12-4-5-13(21)9-16(12)22/h4-11H,3H2,1-2H3/b18-8-

InChI Key

GDWXOBTUMKNTEP-LSCVHKIXSA-N

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2

Origin of Product

United States

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